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Compound Name: 5-Amino-2-bromonicotinamide

Cat. No.: B15230416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Amino-2-bromonicotinamide is a key heterocyclic building block in modern organic and

medicinal chemistry. Its unique structural features, comprising a pyridine ring substituted with

an amino group, a bromo functionality, and a carboxamide, offer multiple reaction sites for the

construction of complex molecular architectures. The presence of the bromine atom at the 2-

position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, while

the amino group at the 5-position provides a handle for further derivatization. This combination

of reactive sites has led to its widespread use in the synthesis of a diverse range of biologically

active compounds, particularly in the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the use of 5-
Amino-2-bromonicotinamide in two of the most powerful C-C and C-N bond-forming

reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions

are fundamental in drug discovery for the synthesis of biaryl compounds and arylamines,

respectively, which are common motifs in many approved drugs.

Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling

the formation of carbon-carbon bonds between an organohalide and an organoboron

compound, catalyzed by a palladium complex.[1] 5-Amino-2-bromonicotinamide serves as
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an ideal aryl bromide partner in this reaction, allowing for the introduction of a wide variety of

aryl and heteroaryl substituents at the 2-position of the nicotinamide core. This strategy has

been successfully employed in the synthesis of potent enzyme inhibitors.

Synthesis of 2-Amino-5-(4-fluorophenyl)nicotinamide
A representative example of the Suzuki-Miyaura coupling utilizing 5-Amino-2-
bromonicotinamide is the synthesis of 2-Amino-5-(4-fluorophenyl)nicotinamide. This

compound belongs to a class of substituted aminonicotinamides that have been investigated as

potential kinase inhibitors.

Reaction Scheme:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15230416?utm_src=pdf-body
https://www.benchchem.com/product/b15230416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15230416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Reagents & Conditions

Product

5-Amino-2-bromonicotinamide

+

4-Fluorophenylboronic_Acid

 

Pd(PPh3)4

K2CO3

1,4-Dioxane/H2O

Heat

Product_Structure
Suzuki Coupling

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling of 5-Amino-2-bromonicotinamide.

Experimental Protocol: Synthesis of 2-Amino-5-(4-fluorophenyl)nicotinamide

This protocol is a representative procedure for the Suzuki-Miyaura coupling of 5-Amino-2-
bromonicotinamide with an arylboronic acid.
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Parameter Value

Reactants

5-Amino-2-bromonicotinamide 1.0 eq

4-Fluorophenylboronic acid 1.2 eq

Reagents

Pd(PPh3)4 0.05 eq

K2CO3 2.0 eq

Solvent 1,4-Dioxane / H2O (4:1)

Reaction Temperature 90 °C

Reaction Time 12 h

Typical Yield 85-95%

Procedure:

To a flame-dried round-bottom flask, add 5-Amino-2-bromonicotinamide (1.0 mmol), 4-

fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

Heat the reaction mixture to 90 °C and stir for 12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 2-

Amino-5-(4-fluorophenyl)nicotinamide.

Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows

for the formation of carbon-nitrogen bonds.[2][3] This reaction is exceptionally versatile for the

synthesis of arylamines from aryl halides. 5-Amino-2-bromonicotinamide can be utilized as

the aryl bromide component to introduce a variety of nitrogen-containing functionalities, such

as primary and secondary amines, anilines, and N-heterocycles. This is a crucial

transformation for the synthesis of various pharmaceutical agents, including PARP inhibitors.

Synthesis of a PARP Inhibitor Precursor
A key step in the synthesis of certain PARP (Poly (ADP-ribose) polymerase) inhibitors involves

the Buchwald-Hartwig amination of a protected 5-Amino-2-bromonicotinamide derivative with

a piperazine derivative. PARP inhibitors are a class of targeted cancer therapies that are

particularly effective in tumors with BRCA1/2 mutations.[4]

Reaction Scheme:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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